molecular formula C22H26N2O B8427943 5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole

5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole

Cat. No. B8427943
M. Wt: 334.5 g/mol
InChI Key: RISQETWIWXDBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

5-benzyl-2-methyl-1-(phenylmethoxymethyl)-4-propan-2-ylimidazole

InChI

InChI=1S/C22H26N2O/c1-17(2)22-21(14-19-10-6-4-7-11-19)24(18(3)23-22)16-25-15-20-12-8-5-9-13-20/h4-13,17H,14-16H2,1-3H3

InChI Key

RISQETWIWXDBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1COCC2=CC=CC=C2)CC3=CC=CC=C3)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 980 mg of 5-benzyl-4-isopropyl-2-methylimidazole (4.58 mmol) in 9.8 ml of dry dimethylformamide is added 238 mg of 60% oil suspension of sodium hydride (5.95 mmol) under ice cooling. Ten minutes later, 935 mg of benzyloxymethyl chloride (5.97 mmol) is dropwise added. One hour later, the reaction mixture is poured onto ice water and extracted with ethyl acetate. The extract is washed with saturated brine, dried over sodium sulfate, filtered and the liltrate is concentrated in vacuo. The crude product is chromatographed on a column of silica gel, eluting with ethyl acetate and n-hexane (1:1) to give 820 mg of the objective 5-benzyl-1-benzyloxymethyl-4-isopropyl-2-methylimidazole (I-42). Yield, 54.17%.
Name
5-benzyl-4-isopropyl-2-methylimidazole
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.95 mmol
Type
reactant
Reaction Step Two
Quantity
935 mg
Type
reactant
Reaction Step Three

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